Cas no 2229583-39-3 (4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine)
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine
- 2229583-39-3
- EN300-1948594
-
- Inchi: 1S/C11H14F2N2/c12-11(13)6-4-10(14,5-7-11)9-3-1-2-8-15-9/h1-3,8H,4-7,14H2
- InChI Key: CTRNTUZBBWZSBP-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2C=CC=CN=2)(CC1)N)F
Computed Properties
- Exact Mass: 212.11250478g/mol
- Monoisotopic Mass: 212.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948594-0.05g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-0.1g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-0.25g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-0.5g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-1.0g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 1g |
$1785.0 | 2023-05-31 | ||
| Enamine | EN300-1948594-2.5g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-5.0g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 5g |
$5179.0 | 2023-05-31 | ||
| Enamine | EN300-1948594-10.0g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 10g |
$7681.0 | 2023-05-31 | ||
| Enamine | EN300-1948594-1g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1948594-5g |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine |
2229583-39-3 | 5g |
$3479.0 | 2023-09-17 |
4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine
Research Brief on 4,4-Difluoro-1-(pyridin-2-yl)cyclohexan-1-amine (CAS: 2229583-39-3): Recent Advances and Applications
The compound 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine (CAS: 2229583-39-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, featuring a pyridine ring and a difluorinated cyclohexyl moiety, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine as a key intermediate in the synthesis of potent kappa-opioid receptor (KOR) antagonists. The researchers utilized this compound to develop a series of analogs with improved blood-brain barrier permeability and reduced off-target effects. Molecular docking studies revealed that the difluorinated cyclohexyl group contributes to enhanced binding affinity, while the pyridine nitrogen serves as a crucial hydrogen bond acceptor.
In the realm of antimicrobial research, a team at the University of Cambridge reported the incorporation of 2229583-39-3 into novel quorum sensing inhibitors targeting Pseudomonas aeruginosa. The compound's structural features were found to effectively disrupt bacterial communication pathways without exhibiting cytotoxicity against human cells. This work, published in ACS Infectious Diseases, highlights the molecule's potential in addressing antibiotic resistance.
Recent pharmacokinetic studies have shed light on the metabolic stability of 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine. A 2024 paper in Drug Metabolism and Disposition reported that the compound demonstrates favorable metabolic profiles in both human and rodent liver microsomes, with the difluoro substitution significantly reducing oxidative metabolism compared to non-fluorinated analogs. These findings support its continued development as a pharmaceutical intermediate.
The synthetic accessibility of 2229583-39-3 has also been improved through recent methodological advances. A team at MIT developed a continuous flow process for its production, achieving 85% yield with excellent purity (>99%) while reducing hazardous waste generation. This green chemistry approach, detailed in Organic Process Research & Development, addresses scalability challenges for potential commercial production.
Ongoing research is exploring the application of this scaffold in radiopharmaceuticals, with preliminary results showing promising 18F-labeling efficiency for PET imaging probes. The presence of fluorine atoms in the structure provides natural handles for isotopic exchange, making it particularly attractive for diagnostic applications in oncology and neurology.
In conclusion, 4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine (2229583-39-3) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. Its unique combination of structural features, metabolic stability, and synthetic tractability positions it as a valuable tool for medicinal chemistry programs. Future research directions likely include further optimization of its physicochemical properties and expansion into additional target classes.
2229583-39-3 (4,4-difluoro-1-(pyridin-2-yl)cyclohexan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)